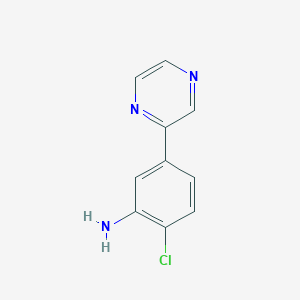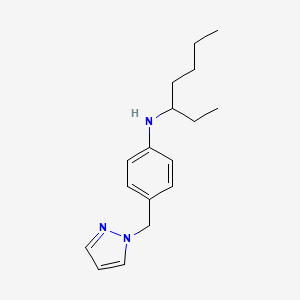
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wissenschaftliche Forschungsanwendungen
MTEP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, MTEP has been used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in synaptic plasticity and learning and memory.
Wirkmechanismus
MTEP acts as a selective antagonist of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This compound plays a critical role in regulating synaptic plasticity, learning, and memory. By blocking the activity of this compound, MTEP has been shown to reduce the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in a wide range of physiological processes. MTEP has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTEP in lab experiments is its high selectivity for 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one. This allows researchers to study the specific role of this compound in various physiological processes without the confounding effects of other receptors. However, one limitation of using MTEP is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on MTEP. One area of interest is the development of more selective and potent 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one antagonists that can be used to study the role of this compound in various physiological processes. Another area of interest is the investigation of MTEP as a potential therapeutic agent for neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of MTEP on the brain and the potential risks associated with its use.
In conclusion, MTEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective antagonism of this compound has made it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to using MTEP in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
Synthesemethoden
MTEP can be synthesized using a multi-step process that involves the reaction of 2-methylsulfonyl ethyl bromide with 3-nitroacetophenone in the presence of potassium carbonate. The resulting intermediate is then reduced using sodium borohydride and subsequently treated with trifluoroacetic anhydride to yield MTEP in high yield and purity.
Eigenschaften
IUPAC Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O3S/c1-16(14,15)3-2-12-6(13)4-5(11-12)7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIOHKAMLCKFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)





![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)

![1-[4-[2-(Methylamino)ethyl]piperidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B7577811.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-3-(3-methylphenyl)propan-1-one](/img/structure/B7577817.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7577822.png)